molecular formula C18H15NO5 B5767342 N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5767342
M. Wt: 325.3 g/mol
InChI Key: MWUAZNQPGOXHCW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a 4-methoxyphenyl group and a 2-oxo-2H-chromen-7-yl group linked via an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: 4-methoxyaniline, 7-hydroxy-2H-chromen-2-one, and chloroacetyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the use of a base like triethylamine or sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenone moiety can be reduced to form a hydroxyl group.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2-[(2-hydroxy-2H-chromen-7-yl)oxy]acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is not well-documented. its structural features suggest potential interactions with biological targets such as enzymes or receptors. The chromenone moiety may interact with specific proteins, while the acetamide group could facilitate binding to active sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
  • N-(4-methoxyphenyl)-2-[(2-hydroxy-2H-chromen-7-yl)oxy]acetamide
  • N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]propionamide

Uniqueness

N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of both a methoxyphenyl group and a chromenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-14-7-4-13(5-8-14)19-17(20)11-23-15-6-2-12-3-9-18(21)24-16(12)10-15/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUAZNQPGOXHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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